5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Overview
Description
5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine.
Introduction of the Oxolan-2-ylmethyl Group: This step may involve the alkylation of the isoindole core using an oxolan-2-ylmethyl halide under basic conditions.
Attachment of the 2-Methoxyphenoxy Group: This can be done through an etherification reaction, where the isoindole derivative is reacted with 2-methoxyphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxolan ring.
Reduction: Reduction reactions could target the isoindole core or the oxolan ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced isoindole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Isoindole derivatives can act as ligands in catalytic systems.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for their interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for their potential as therapeutic agents in treating various diseases.
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
- 5-(2-chlorophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Uniqueness
The presence of the methoxy group in 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione may confer unique electronic properties, affecting its reactivity and interactions with other molecules. This could make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-6-2-3-7-18(17)26-13-8-9-15-16(11-13)20(23)21(19(15)22)12-14-5-4-10-25-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOMGSNGIGFOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326355 | |
Record name | 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431977-98-9 | |
Record name | 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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